Histamine receptors inhibitor 1

STAT3 Inhibitor SAR

STAT3 pathway interrogation often yields ambiguous results when using non-selective inhibitors that cross-inhibit STAT1, STAT5, or NFκB. ML116 (4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine, CAS 744270-00-6) resolves this with defined selectivity. • STAT3 IC50 = 4.2 μM; >13.3-fold selectivity over STAT1/STAT5/NFκB (IC50 >56 μM) • Validated in MDA-MB-468 breast cancer cells; inhibits BCL3 transcription • >98% HPLC purity ensures batch-to-batch reproducibility for rigorous signaling studies.

Molecular Formula C18H19N3S
Molecular Weight 309.4 g/mol
Cat. No. B1663783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistamine receptors inhibitor 1
Synonyms4-benzyl-1-(thieno(2,3-d)pyrimidin-4-yl)piperidine
ML116 compound
Molecular FormulaC18H19N3S
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C3=C4C=CSC4=NC=N3
InChIInChI=1S/C18H19N3S/c1-2-4-14(5-3-1)12-15-6-9-21(10-7-15)17-16-8-11-22-18(16)20-13-19-17/h1-5,8,11,13,15H,6-7,9-10,12H2
InChIKeyAJQCKNBBHOVJGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine: A Selective STAT3 Inhibitor


4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine (CAS 744270-00-6; also known as ML116) is a synthetic small molecule belonging to the thieno[2,3-d]pyrimidine class [1]. It functions as a selective inhibitor of signal transducer and activator of transcription 3 (STAT3), a transcription factor implicated in multiple oncogenic pathways [2]. The compound has been characterized in cell-based luciferase reporter assays and evaluated in preclinical models for its potential anticancer activity [3].

Pathway STAT3 transcription factor inhibition studies
Selectivity Isoform-selectivity assay context: STAT3 over STAT1/STAT5/NFκB
Model Cell-based mechanistic studies; not suited for in vivo CNS tumor models

Structural Specificity of 4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine


Within the thieno[2,3-d]pyrimidine scaffold, minor structural modifications dramatically alter both potency and selectivity. As demonstrated in comparative SAR studies, substituting the benzylpiperidine group with alternative functionalities changes STAT3 inhibitory activity by over an order of magnitude [1]. For example, replacing the methylene linker (CH2) with a carbonyl (C(O)) in the benzylpiperidine moiety increases STAT3 inhibitory potency five-fold, from 4.2 μM to 0.839 μM, while the introduction of a fluorine atom yields an intermediate IC50 of 2.53 μM [2]. These data underscore that generic substitution of 4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine with another thieno[2,3-d]pyrimidine analog would likely yield a compound with a different pharmacological profile, potentially altering experimental outcomes in STAT3 pathway studies [1].

ML116 (Target) vs Carbonyl Analog A single linker modification can shift inhibitory potency significantly; assay-response context may differ.
ML116 (Target) vs WP1066 / CPA-7 Off-target profile may not transfer; STAT1/STAT5/NFκB cross-reactivity requires class-specific review.
ML116 (Target) vs Benzylpiperidine-modified Analogs Ring expansion or bulkier substitution may sharply reduce STAT3 activity; structural identity must be verified.

Quantitative Differentiation from Closest Analogs


STAT3 Inhibitory Potency vs. Carbonyl Analog

In a direct head-to-head comparison, 4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine (compound 1a) exhibits a STAT3 IC50 of 4.2 μM, whereas the closely related carbonyl analog (compound 1b, differing only in the CH2 linker being replaced with C(O)) displays a significantly higher potency with a STAT3 IC50 of 0.839 μM [1]. This represents a five-fold difference in inhibitory activity against STAT3. Both compounds were evaluated under identical cell-based luciferase reporter assay conditions [1].

STAT3 Potency vs. Carbonyl Analog
Head-to-head
Target IC50: 4.2 μM Comparator IC50: 0.839 μM (5-fold lower potency)
Supports moderate-affinity STAT3 inhibition context
Cell-based luciferase reporter assay
STAT3 Inhibitor SAR

STAT3 Selectivity Over STAT1

Selectivity profiling demonstrates that 4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine (ML116) exhibits >13.3-fold selectivity for STAT3 over STAT1 [1]. The compound inhibits STAT3 with an IC50 of 4.2 μM, while showing no significant inhibition of STAT1, STAT5, or NFκB signaling pathways (IC50 values >56 μM for all three anti-targets) in cell-based luciferase reporter assays . In contrast, structurally related STAT3 inhibitors such as WP1066 and CPA-7 display variable, dose-dependent inhibition of STAT1, STAT5, and NFκB [2].

Selectivity Over STAT1
Reported
>13.3-fold selective (STAT3 IC50 4.2 μM vs. >56 μM)
Isoform-selectivity assay context supports STAT3-specific studies
No significant inhibition of STAT1, STAT5, NFκB
STAT3 Selectivity Off-target

In Vivo Efficacy in Intracranial Tumor Models

In a comparative preclinical study evaluating three STAT3 inhibitors (CPA-7, WP1066, and ML116) in intracranial mouse tumor models, ML116 exhibited poor in vivo efficacy [1]. While CPA-7 elicited regression of peripheral tumors, its efficacy was not evident when tumors were implanted within the brain, and WP1066 and ML116 both showed poor in vivo efficacy [1]. This limitation is attributed, at least in part, to poor permeability of the compound to tumors located within the central nervous system [1].

In Vivo Intracranial Tumor Models
Context-dependent
Poor in vivo efficacy reported
Model-response context limits use to in vitro applications
Attributed to poor CNS tumor permeability
In Vivo Efficacy Brain Tumors

Structural Determinant: Benzylpiperidine Moiety

Structure-activity relationship (SAR) studies reveal that the benzylpiperidine moiety at the 4-position of the thieno[2,3-d]pyrimidine scaffold is a key determinant of both potency and selectivity [1]. When the piperidine ring is expanded or substituted with bulkier groups, STAT3 inhibitory activity is drastically reduced. For instance, compound 1k, which contains a six-membered ring expansion (-CH2-CH2-CH2-CH2-), has an IC50 > 56 μM, representing a >13-fold loss of potency compared to ML116 [1]. Similarly, substituting the hydrogen at R3 with a phenyl group (compound 1o) results in an IC50 > 56 μM [1].

Structural Determinant: Benzylpiperidine
Class-level
>13-fold potency loss with ring expansion or substitution
Structural identity is key; analog pathway-response may differ
SAR data from luciferase reporter assay
Structure-Activity Relationship Thieno[2,3-d]pyrimidine Piperidine

Inhibition of STAT3-Regulated Gene Transcription (BCL3)

Quantitative PCR experiments demonstrate that 4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine (ML116) inhibits transcription of the STAT3-regulated gene BCL3 [1]. While absolute fold-change values are not provided in the probe report, the compound was confirmed to be active in this downstream functional assay . This provides evidence that the STAT3 inhibition measured in luciferase reporter assays translates to modulation of endogenous STAT3 target genes.

BCL3 Gene Transcription Inhibition
Supporting evidence
Active in BCL3 QPCR assay (qualitative)
Supports downstream pathway-response interpretation
Quantitative fold-change values not reported
STAT3 Gene Expression BCL3

4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine: Recommended Applications


In Vitro Mechanistic Studies of STAT3 Signaling

Use 4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine as a selective STAT3 chemical probe in cell culture models. The compound's well-characterized IC50 of 4.2 μM and >13.3-fold selectivity over STAT1/STAT5/NFκB [1] make it suitable for dissecting STAT3-specific contributions to cancer cell proliferation, survival, and gene expression programs. Recommended for studies using breast cancer cell lines such as MDA-MB-468, where ML116 selectively induces loss of viability .

SAR Benchmark for Thieno[2,3-d]pyrimidine Optimization

Employ 4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine as a reference compound in medicinal chemistry campaigns aimed at developing novel STAT3 inhibitors. The compound's moderate potency (4.2 μM) and defined selectivity profile provide a valuable baseline for assessing improvements in potency, selectivity, or pharmacokinetic properties achieved through structural modifications of the benzylpiperidine moiety [2].

Functional Genomics Studies of STAT3 Pathway

Utilize ML116 in loss-of-function or pathway modulation experiments where STAT3 inhibition is desired without concomitant inhibition of related STAT family members (STAT1, STAT5) or NFκB [1]. The compound's validated activity in BCL3 QPCR assays confirms its ability to modulate endogenous STAT3 target gene expression, supporting its use in transcriptomic or proteomic studies of STAT3-dependent signaling networks.

Exclusion from In Vivo Brain Tumor Models

Based on direct preclinical evidence, 4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine should not be used for in vivo studies of brain tumors or CNS malignancies due to its poor permeability and poor in vivo efficacy in intracranial mouse models [3]. Researchers are advised to select alternative STAT3 inhibitors with proven CNS penetration for such applications.

Application
Selection Property
Validation Focus
In Vitro STAT3 Mechanistic Studies
Isoform-selectivity assay context
STAT3-specific gene expression and viability endpoints
Thieno[2,3-d]pyrimidine SAR Benchmark
Moderate-affinity reference profile
Comparative potency and selectivity evaluation
Functional Genomics of STAT3 Pathway
On-target pathway modulation without STAT1/5/NFκB cross-reactivity
Downstream transcriptomic and proteomic endpoint review
Exclusion from In Vivo CNS Studies
Model-context permeability review
In vivo brain tumor model response monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Histamine receptors inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.